RS 25344 Clorhidrato

Descripción general

Descripción

RS 25344 clorhidrato es un inhibidor selectivo de la fosfodiesterasa 4 (PDE4), una enzima que descompone el monofosfato de adenosina cíclico (cAMP) en las células. Este compuesto ha mostrado un potencial significativo en varios campos de investigación científica debido a su capacidad para modular las vías de señalización intracelular .

Aplicaciones Científicas De Investigación

Basic Information

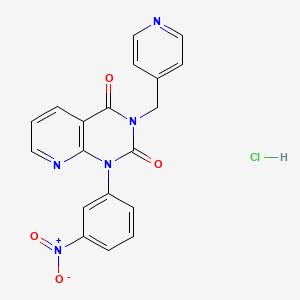

- IUPAC Name : 1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione; hydrochloride

- CAS Number : 152814-89-6

- Molecular Formula : C19H14ClN5O4

- Molecular Weight : 411.8 g/mol

Structure

The chemical structure of RS-25344 hydrochloride features a pyrido[2,3-d]pyrimidine core with a nitrophenyl group and a pyridinylmethyl substituent. This configuration contributes to its biochemical activity and selectivity for PDE4.

Medicinal Chemistry

RS-25344 hydrochloride is primarily investigated for its role as a PDE4 inhibitor. By inhibiting PDE4, it increases intracellular levels of cyclic adenosine monophosphate (cAMP), which is involved in various signaling pathways. This mechanism has potential therapeutic applications in:

- Anti-inflammatory treatments : The compound has shown efficacy in reducing inflammation by inhibiting the release of pro-inflammatory cytokines such as interleukin-5 (IL-5) and tumor necrosis factor-alpha (TNF-α) .

- Cognitive enhancement : Research indicates that RS-25344 may improve memory and cognitive functions, making it a candidate for treating neurodegenerative diseases .

Biological Research

In biological studies, RS-25344 hydrochloride serves as a tool for understanding the role of cAMP in cellular signaling pathways. Its selective inhibition of PDE4 allows researchers to dissect the contributions of this pathway in various physiological and pathological contexts.

Case Studies

- Inflammation Models : In vitro studies using isolated human peripheral blood mononuclear cells demonstrated that RS-25344 effectively inhibits cytokine release, providing insights into its anti-inflammatory mechanisms .

- Neuropharmacology : Animal models have been employed to assess the cognitive-enhancing effects of RS-25344, highlighting its potential utility in addressing cognitive deficits associated with aging or neurodegenerative disorders .

Industrial Applications

In addition to its research applications, RS-25344 hydrochloride is being explored for its potential use in drug development targeting PDE4-related conditions. Its high selectivity for PDE4 over other phosphodiesterase isoforms distinguishes it from similar compounds like rolipram and roflumilast.

Mecanismo De Acción

RS 25344 clorhidrato ejerce sus efectos inhibiendo selectivamente PDE4, lo que lleva a un aumento de los niveles de cAMP intracelular. Esta elevación de cAMP activa la proteína quinasa A (PKA), que a su vez fosforila varias proteínas diana, modulando su actividad. Los efectos antiinflamatorios y de mejora de la memoria del compuesto se atribuyen a este mecanismo .

Análisis Bioquímico

Biochemical Properties

RS 25344 Hydrochloride interacts with the enzyme PDE4, inhibiting its activity and leading to an increase in intracellular cAMP levels . This interaction is highly selective, with RS 25344 Hydrochloride showing weak inhibitory effects on other phosphodiesterases such as PDE1, PDE2, and PDE3 .

Cellular Effects

The increase in cAMP levels caused by RS 25344 Hydrochloride can have various effects on cellular processes. For instance, it has been shown to inhibit the release of interleukin-5 (IL-5) and tumor necrosis factor-alpha (TNF-α) in isolated human peripheral blood mononuclear cells . These effects suggest that RS 25344 Hydrochloride may influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of RS 25344 Hydrochloride involves its binding to PDE4, inhibiting the enzyme’s activity and preventing the breakdown of cAMP . This leads to an increase in intracellular cAMP levels, which can affect various cellular processes, including gene expression and enzyme activation or inhibition.

Metabolic Pathways

RS 25344 Hydrochloride is involved in the cAMP signaling pathway by inhibiting the activity of PDE4

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de RS 25344 clorhidrato implica múltiples pasos, comenzando con la formación de la estructura central de pirido[2,3-d]pirimidina. Los pasos clave incluyen:

Formación del núcleo de pirido[2,3-d]pirimidina: Esto se logra típicamente a través de una reacción de ciclización que involucra precursores apropiados.

Introducción del grupo nitrofenilo: Este paso involucra una reacción de nitración para introducir el grupo nitro en el anillo fenilo.

Unión del grupo piridinilmetil: Esto se logra a través de una reacción de sustitución, donde el grupo piridinilmetil se introduce en la estructura central.

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Los parámetros clave como la temperatura, la presión y la elección del solvente se controlan cuidadosamente para lograr resultados consistentes .

Tipos de reacciones:

Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en el grupo nitrofenilo, lo que lleva a la formación de varios derivados oxidados.

Reducción: El grupo nitro en this compound se puede reducir a un grupo amino en condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio o borohidruro de sodio se utilizan típicamente.

Sustitución: Se pueden usar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.

Productos principales formados:

Derivados oxidados: Productos con grupos funcionales adicionales que contienen oxígeno.

Derivados reducidos: Compuestos con grupos amino que reemplazan los grupos nitro.

Derivados sustituidos: Moléculas con diferentes sustituyentes en el grupo piridinilmetil

Comparación Con Compuestos Similares

RS 25344 clorhidrato es único debido a su alta selectividad para PDE4 sobre otras isoformas de fosfodiesterasa. Compuestos similares incluyen:

Rolipram: Otro inhibidor de PDE4 con efectos similares pero diferente estructura química.

Roflumilast: Un inhibidor de PDE4 utilizado clínicamente para el tratamiento de la enfermedad pulmonar obstructiva crónica (EPOC).

Cilomilast: Un inhibidor de PDE4 investigado por su potencial en el tratamiento de enfermedades inflamatorias.

This compound destaca por su potente actividad inhibitoria y selectividad, lo que lo convierte en una herramienta valiosa en la investigación y posibles aplicaciones terapéuticas .

Actividad Biológica

The compound 1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione hydrochloride , also known as RS-25344, is a pyrido[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

- IUPAC Name : 1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride

- Molecular Formula : C19H14ClN5O4

- Molecular Weight : 411.80 g/mol

- CAS Number : 152815-28-6

Biological Activity Overview

Research indicates that compounds in the pyrido[2,3-d]pyrimidine class exhibit a range of biological activities, including:

- Inhibition of Kinases : RS-25344 has been studied for its inhibitory effects on various kinases, particularly eukaryotic elongation factor 2 kinase (eEF-2K). In vitro studies have shown that it can significantly reduce eEF-2K activity in MDA-MB-231 breast cancer cells with an IC50 value of 420 nM .

- Phosphodiesterase Inhibition : The compound acts as a selective inhibitor of phosphodiesterase type IV (PDE4), which is crucial for modulating cyclic adenosine monophosphate (cAMP) levels in cells. This modulation has implications in inflammatory responses and other signaling pathways .

- Anticancer Activity : The structural features of RS-25344 suggest potential anticancer properties, particularly through its action on eEF-2K and other kinases involved in cell proliferation and survival .

Structure-Activity Relationship (SAR)

The biological activity of RS-25344 and related compounds can be attributed to specific structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Nitro group at position 1 | Enhances interaction with target proteins |

| Pyridine ring | Essential for binding affinity |

| Substituents on the phenyl ring | Influence selectivity and potency |

Studies have shown that modifications to these structural elements can lead to variations in biological potency and specificity .

Case Studies and Research Findings

Several studies have investigated the biological activity of RS-25344:

- Synthesis and Evaluation : A study synthesized various pyrido[2,3-d]pyrimidine derivatives and evaluated their inhibitory effects on eEF-2K. RS-25344 was among the most effective compounds identified .

- Pharmacological Implications : The inhibition of PDE4 by RS-25344 suggests potential therapeutic applications in treating inflammatory conditions and possibly cancer due to its ability to modulate cellular signaling pathways .

- Comparative Studies : Comparative evaluations with other pyrido[2,3-d]pyrimidines highlight RS-25344's unique profile as an eEF-2K inhibitor, making it a candidate for further development in oncology .

Propiedades

IUPAC Name |

1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N5O4.ClH/c25-18-16-5-2-8-21-17(16)23(14-3-1-4-15(11-14)24(27)28)19(26)22(18)12-13-6-9-20-10-7-13;/h1-11H,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSFKXDQMBPYQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=NC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.